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molecular formula C6H6BrClN2 B2497339 3-Bromo-5-chlorobenzene-1,2-diamine CAS No. 500862-39-5

3-Bromo-5-chlorobenzene-1,2-diamine

Cat. No. B2497339
M. Wt: 221.48
InChI Key: CHFHJBJOPRLHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722676B2

Procedure details

A mixture of 109b (4.3 g, 19.5 mmol) in formic acid (10 mL) was heated at 80° C. for 1 h. After cooled to room temperature, the reaction mixture was poured into aqueous Na2CO3 (30 mL) and the mixture was extracted with ethyl acetate (30 mL×3). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to afford 109c as a brown solid (3.5 g, 77%). LCMS: [M+H]+ 233. 1H NMR (500 MHz, CDCl3) δ 10.05 (bs, 1H), 8.18 (s, 1H), 7.64 (bs, 1H), 7.50 (s, 1H).
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH2:9])[C:3]=1[NH2:10].[C:11]([O-])([O-])=O.[Na+].[Na+]>C(O)=O>[Br:1][C:2]1[C:3]2[N:10]=[CH:11][NH:9][C:4]=2[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)N)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2NC=NC21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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